molecular formula C10H10ClNO3 B599124 2-Acetamido-4-chloro-5-methylbenzoic acid CAS No. 1204312-39-9

2-Acetamido-4-chloro-5-methylbenzoic acid

Cat. No. B599124
CAS RN: 1204312-39-9
M. Wt: 227.644
InChI Key: IKWNCQRFCPAMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Acetamido-4-chloro-5-methylbenzoic acid” is a chemical compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 . It’s related to the compound “Methyl 4-acetamido-5-chloro-2-methoxybenzoate” which has a molecular weight of 257.67 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from carbon monoxide and 3-CHLORO-4-METHYLACETANILIDE .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H10ClNO3/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The work by Rahul Watpade and R. Toche (2017) demonstrated the synthesis of new pyrano quinoline derivatives, including the process involving bromoacetamide leading to compounds with potential antimicrobial activity. This highlights the chemical reactivity and utility of chloroacetamido and methylbenzoic acid derivatives in creating biologically active molecules (Watpade & Toche, 2017).
  • Xinchen Chi et al. (2018) explored the crystal and molecular structures of compounds related to 2-Acetamido-4-chloro-5-methylbenzoic acid, emphasizing the importance of non-covalent interactions in their crystal packing. This study provides insights into the structural characteristics of such compounds, which are crucial for understanding their chemical and biological functionalities (Chi et al., 2018).

Biological Applications

  • M. A. Radwan, M. A. Shehab, and S. El-Shenawy (2009) investigated the anti-inflammatory potential of 5-substituted benzo[b]thiophene derivatives, which were synthesized using a chloroacetamido compound. Their findings suggest that these derivatives exhibit significant anti-inflammatory activities, indicating the therapeutic potential of acetamido-methylbenzoic acid derivatives in developing new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

properties

IUPAC Name

2-acetamido-4-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWNCQRFCPAMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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